2-bromo-N-methyl-N-phenylbenzamide
Overview
Description
2-bromo-N-methyl-N-phenylbenzamide is a useful research compound. Its molecular formula is C14H12BrNO and its molecular weight is 290.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.01023 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Inhibitory Effects on Photosynthetic Electron Transport
Research has demonstrated that compounds similar to 2-bromo-N-methyl-N-phenylbenzamide, such as 5-bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, can inhibit photosynthetic electron transport (PET). These compounds' efficiency is linked to their lipophilicity and the electronic properties of the substituent in the N-phenyl moiety. For example, derivatives with specific substituents showed high PET inhibiting activity, indicating a potential application in studying photosynthetic processes or developing photosynthesis-inhibiting agents (Kráľová et al., 2013).
Applications in Organic Synthesis
This compound derivatives are instrumental in organic synthesis, particularly in palladium-catalyzed reactions. These compounds can undergo direct arylation of heteroarene C-H bonds, highlighting their utility in creating novel organic compounds. This process is significant in developing pharmaceuticals and complex organic molecules (Chen et al., 2013).
Molecular Modeling and Crystallographic Studies
Molecular structures of N-phenylbenzamide derivatives, including those similar to this compound, have been extensively studied. These studies provide valuable insights into the molecular conformation and interactions of such compounds, which are crucial for designing drugs and understanding their mechanisms at the molecular level (Duke & Codding, 1992).
Synthesis and Evaluation of Antifungal Activity
Compounds like 2-chloro-N-phenylbenzamide, which are structurally similar to this compound, have been synthesized and tested for their antifungal properties. This indicates a potential application of this compound in developing new fungicides and exploring their effects on various plant pathogens (Wen-liang, 2011).
Antiviral Activity
Research into N-phenylbenzamide derivatives has shown that some compounds exhibit antiviral activity against specific viruses. This suggests a possible application for this compound in developing antiviral drugs or studying their mechanisms of action (Ji et al., 2013).
Properties
IUPAC Name |
2-bromo-N-methyl-N-phenylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15/h2-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWBSOREDPETKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345352 | |
Record name | Benzamide, 2-bromo-N-methyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94191-66-9 | |
Record name | Benzamide, 2-bromo-N-methyl-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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